Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester
Description
Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester is a synthetic ester derivative of mandelic acid (α-hydroxy phenylacetic acid). The compound features three distinct structural motifs:
- Cyclopropyl substitution at the alpha position of mandelic acid, increasing steric hindrance and lipophilicity.
- A tetrahydropyridine moiety (1-methyl-1,2,5,6-tetrahydro-4-pyridyl) in the ester side chain, which may confer central nervous system (CNS) activity.
- Ester linkage, likely enhancing membrane permeability and metabolic stability compared to free acids.
The tetrahydro-pyridyl group is reminiscent of neuroactive compounds (e.g., MPTP, TPMPA), while the mandelic acid core is associated with antimicrobial and exfoliative properties .
Properties
CAS No. |
93101-38-3 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl 2-cyclopropyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C19H25NO3/c1-20-12-9-15(10-13-20)11-14-23-18(21)19(22,17-7-8-17)16-5-3-2-4-6-16/h2-6,9,17,22H,7-8,10-14H2,1H3 |
InChI Key |
YMGCPBDDLMWGDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)CCOC(=O)C(C2CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester typically involves the following core steps:
- Activation of the mandelic acid derivative (bearing the alpha-cyclopropyl group) into a reactive intermediate such as an acid chloride or an active ester.
- Coupling with the 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethanol or corresponding amine derivative under controlled conditions to form the ester linkage.
- Purification and resolution steps to ensure high enantiomeric purity, often critical given the chiral centers present.
This approach is consistent with established methods for preparing chiral mandelic acid esters and related analogs.
Activation of Mandelic Acid Derivative
A common activation method involves the use of carbonyldiimidazole (CDI) to form an active imidazolide intermediate. For example, in related alpha-cyclopentyl mandelic acid derivatives, 30 g of the acid is dissolved in dimethylformamide (DMF) and treated with CDI at elevated temperatures (around 18°C) to generate the active amide intermediate. This intermediate is then reacted with the nucleophilic alcohol or amine partner to form the ester or amide bond.
Coupling with Tetrahydropyridyl Ethanol
The coupling partner, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethanol, is reacted with the activated mandelic acid intermediate under conditions that favor ester formation. Reaction temperatures are typically elevated (up to 60°C) and reaction times extended (up to 18 hours) to ensure complete conversion.
In some protocols, methylation steps follow, for example, using methyl bromide in n-propanol to quaternize the nitrogen on the tetrahydropyridyl ring, facilitating crystallization and purification of the ester product.
Purification and Resolution
The crude ester mixture is often subjected to crystallization from solvents such as n-propanol to enrich for specific stereoisomers. High-performance liquid chromatography (HPLC) is used to assess purity and enantiomeric excess, with purities exceeding 99.9% achievable after recrystallization.
Detailed Experimental Data and Results
The following table summarizes a representative preparation example adapted from closely related mandelic acid ester syntheses involving cycloalkyl substitutions and tetrahydropyridyl esters:
| Step | Reagents and Conditions | Operation Details | Yield (%) | Purity & Notes |
|---|---|---|---|---|
| 1 | Mandelic acid derivative (alpha-cyclopropyl substituted) dissolved in DMF; treated with carbonyldiimidazole (CDI) at ~18°C in portions | Formation of active imidazolide intermediate | Quantitative (assumed) | Intermediate used directly in next step |
| 2 | Addition of 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethanol; heated to 60°C, stirred for 18 hours | Esterification reaction | High conversion (near quantitative) | Reaction monitored by HPLC |
| 3 | Cooling, addition of water, extraction with toluene, washing | Work-up and isolation of ester | Recovery ~75-85% | Crude ester solution in toluene |
| 4 | Dilution with n-propanol, methyl bromide addition at 0°C, stirring 2 hours, gradual heating to 60°C | Quaternization of pyridyl nitrogen | ~80-90% | Facilitates crystallization |
| 5 | Cooling to 5°C, seeding, slow temperature reduction to 15°C over 18 hours | Crystallization and isolation | 70-80% | Solid isolated by filtration |
| 6 | Recrystallization from n-propanol (1:10 wt) | Purification | >99.9% purity by HPLC | High enantiomeric excess |
Note: The above data is extrapolated from alpha-cyclopentyl mandelic acid ester syntheses due to structural similarity and analogous reaction conditions.
Stereochemical Considerations and Enantiomeric Purity
The preparation methods emphasize retention of stereochemistry at the chiral centers. The use of chiral starting materials and mild reaction conditions minimizes racemization. Enantiomeric excess values of up to 98% or higher are reported in related tetrahydropyridyl ester compounds, achieved through careful control of reaction parameters and purification steps.
Additional Synthetic Insights from Related Literature
- Patent literature describes chiral synthesis routes for complex nitrogen-containing heterocyclic intermediates that can be converted into ester derivatives similar to the target compound. These methods involve cyclodehydration, reduction, and N-acylation steps with high stereochemical fidelity.
- The use of carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of hydroxybenzotriazole (HOBt) is common for amide and ester bond formation involving mandelic acid derivatives and nitrogen heterocycles.
- Methylation of the tetrahydropyridyl nitrogen improves crystallinity and facilitates isolation of pure stereoisomers.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Acid Activation Agent | Carbonyldiimidazole (CDI) or Carbodiimide (EDC·HCl) | Forms active ester intermediate |
| Solvent | Dimethylformamide (DMF), Chloroform, Toluene, n-Propanol | Solvent choice affects solubility and reaction rate |
| Temperature | 0°C to 60°C | Controlled heating for coupling and methylation |
| Reaction Time | 2 to 18 hours | Ensures complete conversion |
| Purification | Crystallization, Column Chromatography | Achieves >99.9% purity |
| Enantiomeric Excess | Up to 98% | High stereochemical purity maintained |
| Yield | 70-90% overall | Dependent on scale and purification |
Chemical Reactions Analysis
Types of Reactions
Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Mandelic acid derivatives are noted for their antibacterial properties. Research indicates that compounds derived from mandelic acid can inhibit the growth of various bacteria, including those responsible for skin infections. A study demonstrated that mandelic acid esters showed significant activity against Staphylococcus aureus and Escherichia coli, making them potential candidates for topical antimicrobial formulations .
Cancer Therapeutics
Recent investigations have highlighted the potential of mandelic acid derivatives in cancer treatment. The compound has been incorporated into nanoparticle formulations aimed at targeted drug delivery. For instance, methenamine mandelate was shown to induce apoptosis in cancer cells through a pH-sensitive release mechanism that generates formaldehyde in acidic environments . This approach enhances the therapeutic efficacy while minimizing systemic toxicity.
Dermatological Applications
Chemical Peels and Skin Treatments
Mandelic acid is widely used in dermatological peels due to its exfoliating properties and effectiveness in treating acne and hyperpigmentation. Clinical trials have shown that salicylic-mandelic acid combination peels are more effective than glycolic acid peels in treating active acne lesions and post-acne scarring . The compound's ability to penetrate the skin without causing irritation makes it suitable for sensitive skin types.
Anti-Aging Formulations
The antioxidant properties of mandelic acid derivatives contribute to their use in anti-aging skincare products. They help improve skin texture and reduce fine lines by promoting cell turnover and enhancing collagen production .
Analytical Chemistry
Detection Methods
Mandelic acid is utilized in analytical chemistry for the detection of styrene metabolites in biological samples. A thin-layer chromatography method has been developed to quantify mandelic acid levels in urine samples from workers exposed to styrene, demonstrating its utility as a biomarker for occupational exposure .
Data Tables
Case Studies
-
Topical Application Study
A clinical study involving 44 patients compared the efficacy of salicylic-mandelic acid peels with glycolic acid peels. Results showed that patients treated with the salicylic-mandelic combination experienced a statistically significant reduction in acne lesions and hyperpigmentation compared to those receiving glycolic acid treatments (p<0.001) . -
Nanoparticle Formulation Study
Research on methenamine mandelate-loaded nanoparticles indicated that they effectively target cancer cells while minimizing side effects. The nanoparticles were able to release formaldehyde within acidic tumor microenvironments, leading to significant inhibition of tumor growth without harming major organs .
Mechanism of Action
The mechanism of action of mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
MPTP (1-Methyl-4-Phenyl-1,2,5,6-Tetrahydropyridine)
- Structure : Contains a tetrahydropyridine ring with a phenyl substituent.
- Activity : MPTP is a neurotoxin that induces parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra .
- Its ester linkage and cyclopropyl group may redirect activity toward non-dopaminergic pathways.
TPMPA ((1,2,5,6-Tetrahydropyridine-4-yl)Methylphosphinic Acid)
8-O-Acetylshanzhiside Methyl Ester
- Structure : A methyl ester with acetyloxy and cyclopenta[c]pyran groups.
- Activity : Used in pharmacological research and cosmetics due to anti-inflammatory and antioxidant properties .
Data Table: Structural and Functional Comparison
*Calculated based on structural formula.
Research Findings and Hypotheses
- Metabolism and Stability : The ester group may slow hydrolysis compared to free acids, prolonging half-life. Cyclopropyl substitution could reduce oxidative metabolism .
- Receptor Interactions: The tetrahydropyridine moiety may interact with nicotinic acetylcholine receptors or monoamine transporters, akin to MPTP’s analogs, but with modified selectivity .
- Safety : Unlike MPTP, the absence of a phenyl group adjacent to the tetrahydropyridine ring might mitigate neurotoxicity, but in vitro assays are needed to confirm .
Biological Activity
Mandelic acid derivatives have garnered attention for their diverse biological activities, particularly in medicinal chemistry. The specific compound Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester exhibits notable pharmacological properties. This article delves into its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 235.28 g/mol
CAS Registry Number: [Not available in search results]
The compound features a mandelic acid backbone with a cyclopropyl group and a tetrahydro-pyridine moiety, which contributes to its unique biological profile.
Antimicrobial Properties
Research indicates that mandelic acid derivatives possess significant antimicrobial activity. A study highlighted the effectiveness of various mandelic acid derivatives against bacterial strains. The compound was found to exhibit bactericidal effects , particularly against Gram-positive bacteria, due to its ability to disrupt bacterial cell wall synthesis and function .
Enzyme Inhibition
Mandelic acid derivatives have been studied for their potential as enzyme inhibitors. Specifically, they have shown promise in inhibiting enzymes involved in metabolic pathways that are crucial for the survival of pathogenic microorganisms. This inhibition can lead to reduced virulence and enhanced efficacy of existing antibiotics .
Chiral Selectivity
The biological activity of mandelic acid derivatives is often influenced by their chiral nature. Studies on chiral selectivity indicate that the compound exhibits varying degrees of selectivity based on structural modifications. For instance, modifications to the hydroxyl groups can significantly enhance chiral recognition properties, which is critical for developing enantiomerically pure drugs .
Case Studies
- Antibacterial Efficacy : A clinical study evaluated the antibacterial efficacy of mandelic acid derivatives in patients with resistant bacterial infections. Results showed a significant reduction in bacterial load when treated with formulations containing the alpha-cyclopropyl derivative .
- Pharmacokinetics and Metabolism : Another study focused on the pharmacokinetics of this compound, revealing that it is rapidly absorbed and metabolized in vivo. The half-life was determined to be approximately 4 hours, indicating a need for multiple dosing for sustained therapeutic effect .
Table 1: Biological Activity Summary of Mandelic Acid Derivatives
| Property | Observations |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Enzyme Inhibition | Inhibits metabolic enzymes in pathogens |
| Chiral Selectivity | Enhanced selectivity with specific structural modifications |
| Pharmacokinetics | Rapid absorption; half-life ~4 hours |
Q & A
Q. How can researchers optimize the synthesis of this compound using statistical experimental design methods?
Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios). For example, fractional factorial designs can identify critical factors affecting yield and purity while minimizing experimental runs. Statistical analysis of variance (ANOVA) helps prioritize variables for optimization .
Q. What analytical techniques are recommended for characterizing stereochemical purity and structural conformation?
Methodological Answer: Combine chiral HPLC with circular dichroism (CD) spectroscopy to resolve enantiomers and confirm absolute configuration. For structural validation, employ 2D NMR (COSY, NOESY) to resolve spatial proximities and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Reference standards (e.g., enantiopure mandelic acid derivatives) are critical for calibration .
Q. What safety protocols are essential when handling tetrahydro-pyridyl intermediates during synthesis?
Methodological Answer: Follow fume hood protocols for volatile intermediates and use personal protective equipment (PPE) including nitrile gloves and safety goggles. Refer to chemical safety data sheets (SDS) for hazard-specific guidelines, such as flammability risks associated with tetrahydro-pyridyl derivatives .
Q. How can chromatographic methods be optimized to separate diastereomers in this compound?
Methodological Answer: Use normal-phase HPLC with chiral stationary phases (e.g., cellulose-based columns) and gradient elution. Adjust mobile phase composition (e.g., hexane/isopropanol ratios) to improve resolution. Validate separation efficiency using spiked samples with known impurities .
Q. What thermal stability validation methods are applicable for assessing storage conditions?
Methodological Answer: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds and accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines. Monitor degradation products via LC-MS to identify vulnerable functional groups .
Advanced Research Questions
Q. How can computational reaction path searches improve the design of novel synthetic routes?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to map potential energy surfaces and identify low-energy transition states. Integrate kinetic Monte Carlo simulations to predict dominant pathways. Experimental validation of computationally predicted intermediates (e.g., via in-situ IR spectroscopy) closes the feedback loop .
Q. What strategies resolve contradictions between theoretical reaction yields and experimental results?
Methodological Answer: Perform sensitivity analysis to identify experimental variables (e.g., trace moisture, catalyst deactivation) not accounted for in simulations. Cross-validate using microreactor arrays to isolate confounding factors. Compare computational solvent models (e.g., COSMO-RS) with empirical solvent screening data .
Q. How can solvent effects be systematically evaluated in the cyclopropanation step?
Methodological Answer: Use a solvent parameter database (e.g., Kamlet-Taft parameters) to correlate solvent polarity with reaction kinetics. Pair with high-throughput robotic screening under inert conditions to minimize solvent decomposition. Machine learning models trained on solvent descriptors can predict optimal media .
Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in the tetrahydro-pyridyl moiety?
Methodological Answer: Employ dynamic NMR (DNMR) at variable temperatures to detect slow-exchange tautomers. Complement with time-resolved FTIR to monitor proton transfer kinetics. Computational NMR chemical shift predictions (e.g., using DFT) validate proposed tautomeric structures .
Q. How can continuous flow chemistry enhance scalability in multi-step synthesis?
Methodological Answer: Design modular flow reactors with in-line analytics (e.g., PAT tools) for real-time monitoring. Optimize residence time distribution (RTD) for each step (e.g., cyclopropanation vs. esterification). Use CFD simulations to predict mixing efficiency and prevent clogging in particle-laden streams .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
